molecular formula C18H20N2O3 B5978401 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide

3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide

Katalognummer B5978401
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: ASAANGCWEOJNQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide, also known as UMB24, is a novel small molecule that has shown potential as a therapeutic agent for various diseases. This compound was first synthesized in 2013 by researchers at the University of Maryland, Baltimore, and has since been studied extensively for its pharmacological properties.

Wirkmechanismus

The mechanism of action of 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of oxidative stress. 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide has several advantages for use in lab experiments, including its high potency and selectivity for its target proteins. However, 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide and its potential side effects.

Synthesemethoden

The synthesis of 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide involves a multi-step process that includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-phenylethyl)ethylenediamine to form the amide intermediate, which is subsequently cyclized to form the final product.

Wissenschaftliche Forschungsanwendungen

3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, 3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Eigenschaften

IUPAC Name

3-methoxy-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(14-7-4-3-5-8-14)20-17(21)12-19-18(22)15-9-6-10-16(11-15)23-2/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAANGCWEOJNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.